Sulfoethyl ether

CAS No.: 130138-93-1

Cat. No.: VC18956059

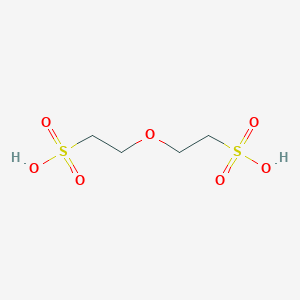

Molecular Formula: C4H10O7S2

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130138-93-1 |

|---|---|

| Molecular Formula | C4H10O7S2 |

| Molecular Weight | 234.3 g/mol |

| IUPAC Name | 2-(2-sulfoethoxy)ethanesulfonic acid |

| Standard InChI | InChI=1S/C4H10O7S2/c5-12(6,7)3-1-11-2-4-13(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) |

| Standard InChI Key | YXFNFSBQEDFMHR-UHFFFAOYSA-N |

| Canonical SMILES | C(CS(=O)(=O)O)OCCS(=O)(=O)O |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Connectivity

Sulfoethyl ether consists of two ethanesulfonic acid groups connected by an ether oxygen atom. The IUPAC name, 2-(2-sulfoethoxy)ethanesulfonic acid, reflects this connectivity . Key structural features include:

The compound’s planar structure facilitates hydrogen bonding, as evidenced by its hydrogen bond donor count (2) and acceptor count (7) .

Table 1: Computed Physicochemical Properties of Sulfoethyl Ether

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 234.3 g/mol | PubChem |

| XLogP3 | -2.2 | XLogP3 3.0 |

| Topological Polar SA | 135 Ų | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 6 | Cactvs 3.4.8.18 |

Spectroscopic Signatures

FT Raman spectroscopy identifies characteristic bands at 1044 cm (S=O symmetric stretch), 811 cm (C-S vibration), and 747 cm (ether C-O-C bending) . NMR spectra reveal distinct shifts for sulfonated carbons (66.1 ppm for C6 in sulfoethylated derivatives), confirming preferential substitution at primary hydroxyl groups .

Synthesis and Reaction Dynamics

Synthetic Routes

Sulfoethyl ether derivatives are typically synthesized via heterogeneous etherification using sodium vinyl sulfonate (NaVS), sodium 2-chloroethanesulfonate (NaCES), or sodium 2-bromoethanesulfonate (NaBES) . Key parameters influencing the degree of substitution (DSSE) include:

-

Temperature: Elevated temperatures (80°C vs. 65°C) enhance reaction rates but risk cellulose degradation .

-

Solvent Polarity: Isopropyl alcohol (IPA) yields higher DSSE (0.60) compared to cyclohexane (0.31) due to improved reactant accessibility .

Table 2: Impact of Reaction Conditions on DSSE

| Agent | Solvent | Temp (°C) | Time (h) | DSSE |

|---|---|---|---|---|

| NaVS | IPA | 80 | 5 | 0.60 |

| NaBES | Cyclohexane | 80 | 5 | 0.31 |

| NaCES | n-Butanol | 80 | 5 | 0.39 |

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cellulose attacks the electrophilic carbon adjacent to the sulfonic acid group in the sulfoethylating agent . Alkaline conditions (NaOH) deprotonate hydroxyl groups, enhancing nucleophilicity. Prolonged reaction times (>5 hours) may reduce DSSE due to competing hydrolysis .

Characterization and Analytical Techniques

Elemental Analysis

Sulfur content quantification via elemental analysis enables DSSE calculation:

For example, a sulfur content of 7.2% corresponds to a DSSE of 0.34 .

Advanced Spectroscopic Methods

-

Two-Dimensional NMR (2D-NMR): Resolves overlapping signals, confirming substitution patterns. COSY and HSQC spectra correlate and shifts, distinguishing C2/C3/C6 substituents .

-

FT Raman Spectroscopy: Non-destructive analysis quantifies DSSE using band intensities at 1044 cm (linear correlation: ) .

Physicochemical Properties and Stability

Solubility and Hydrophilicity

The compound’s negative XLogP3 value (-2.2) underscores high hydrophilicity, favoring aqueous solubility . Stability studies indicate decomposition above 200°C, with sulfonic acid groups contributing to thermal resistance .

Reactivity

Sulfoethyl ether undergoes acid-catalyzed hydrolysis at elevated temperatures, regenerating ethanesulfonic acid and ethylene glycol. Alkaline conditions stabilize the ether linkage but promote sulfonate group ionization .

Applications and Industrial Relevance

Ion-Exchange Materials

The sulfonic acid groups enable use in cation-exchange resins for water treatment and metal recovery. Comparative studies show higher ion capacity (2.1 meq/g) vs. carboxymethyl cellulose derivatives .

Biomedical Engineering

Sulfoethylated polymers exhibit anticoagulant properties due to sulfonate-heparin mimicry, with ongoing research into hemodialysis membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume